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Compound of Interest
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Cat. No.: B1205302 Get Quote

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the

branched-chain amino acid leucine. It plays a role in various biological processes and is of

interest to researchers in fields such as metabolomics and drug development. This technical

guide provides a comprehensive overview of the key spectroscopic data for (R)-Leucic acid,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols and workflow visualizations are presented to aid

researchers in their analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the ¹H and ¹³C NMR data for leucic acid. Note that the NMR

spectra of enantiomers, such as (R)- and (L)-leucic acid, are identical in a non-chiral solvent.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Leucic Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.04-4.30 Doublet of doublets 1H H-2 (CH-OH)

~1.50-1.85 Multiplet 3H
H-3 (CH₂) and H-4

(CH)

~0.92-1.00 Doublet 6H H-5, H-5' (CH₃)₂

Data is compiled from various sources and may vary slightly based on solvent and instrument

frequency.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid

Chemical Shift (ppm) Assignment

~180-185 C-1 (C=O)

~69-74 C-2 (CH-OH)

~43-46 C-3 (CH₂)

~24-26 C-4 (CH)

~21-23 C-5, C-5' (CH₃)₂

Data is compiled from various sources and may vary slightly based on solvent and instrument

frequency.[1]

Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring NMR spectra of (R)-Leucic acid is as follows:

Sample Preparation:

Weigh approximately 5-25 mg of (R)-Leucic acid for ¹H NMR or 50-100 mg for ¹³C NMR.

[1][2]
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Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a

small vial before transferring it to the NMR tube.[1][2]

The typical volume of solvent used is 0.6-0.7 mL.

If the sample contains particulate matter, it should be filtered through a small cotton plug in

a Pasteur pipette into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic

solvents, for chemical shift referencing.

Instrument Setup:

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300

MHz or higher.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time, relaxation delay, and number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance sensitivity. A larger number of scans is usually required due to the

lower natural abundance of the ¹³C isotope.

NMR Experimental Workflow
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Figure 1. NMR Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing

Weigh (R)-Leucic Acid

Dissolve in Deuterated Solvent

Transfer to NMR Tube

Deuterium Lock

Shimming

Acquire Spectrum

Fourier Transform

Phase Correction

Baseline Correction

Integration & Peak Picking

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1205302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Figure 1. A flowchart illustrating the major steps in an NMR experiment, from sample

preparation to data processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (R)-Leucic acid is characterized by absorptions corresponding to its hydroxyl,

carboxylic acid, and alkyl groups.

Characteristic IR Absorption Bands
Table 3: Characteristic IR Absorption Bands for (R)-Leucic Acid

Wavenumber (cm⁻¹) Functional Group Description of Band

3300-2500 O-H (Carboxylic Acid) Strong, very broad

~3500-3200 O-H (Alcohol)
Broad (often obscured by

carboxylic acid O-H)

~2960-2870 C-H (Alkyl) Medium to strong, sharp

1760-1690 C=O (Carboxylic Acid) Strong, sharp

~1320-1210 C-O (Carboxylic Acid) Medium

~1440-1395 and 950-910 O-H bend Medium

These are expected absorption ranges for α-hydroxy carboxylic acids.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra

of solid and liquid samples.

Instrument Setup:

The ATR-FTIR spectrometer is turned on and allowed to stabilize.
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A background spectrum of the clean ATR crystal is collected. This will be subtracted from

the sample spectrum.

Sample Application:

A small amount of solid (R)-Leucic acid is placed directly onto the ATR crystal.

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Cleaning:

After the measurement, the sample is removed from the crystal, and the crystal surface is

cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

IR Spectroscopy Experimental Workflow
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Figure 2. ATR-FTIR Experimental Workflow
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Caption: Figure 2. A diagram showing the sequential steps for acquiring an ATR-FTIR

spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small

molecules like leucic acid.

Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Leucic Acid

Ion Observed m/z Ionization Mode

[M-H]⁻ ~131.07 Negative

[M+H]⁺ ~133.09 Positive

[M+Na]⁺ ~155.07 Positive

The monoisotopic mass of Leucic Acid (C₆H₁₂O₃) is 132.0786 g/mol . Observed m/z values can

vary slightly depending on instrument calibration.

Experimental Protocol for ESI-MS
Sample Preparation:

Prepare a dilute solution of (R)-Leucic acid (typically in the low µg/mL to ng/mL range) in

a solvent compatible with mass spectrometry, such as a mixture of methanol or acetonitrile

and water.

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,

ammonium hydroxide for negative ion mode) may be added to promote ionization.

Instrument Setup:

The mass spectrometer is equipped with an electrospray ionization (ESI) source.

The instrument is calibrated using a standard calibration solution.
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Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying

gas flow rate and temperature, are optimized for the analyte.

Data Acquisition:

The sample solution is introduced into the ESI source via direct infusion using a syringe

pump or through a liquid chromatography (LC) system.

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). Data can be

acquired in either positive or negative ion mode.

Mass Spectrometry Experimental Workflow
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Figure 3. ESI-MS Experimental Workflow
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Caption: Figure 3. A simplified workflow for the analysis of a small molecule by Electrospray

Ionization Mass Spectrometry.

Conclusion

This guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS)

for (R)-Leucic acid. The tabulated data, along with the comprehensive experimental protocols
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and workflow diagrams, serve as a valuable resource for researchers and scientists involved in

the analysis and characterization of this and similar small molecules. The provided information

facilitates the identification and structural elucidation of (R)-Leucic acid in various experimental

contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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